molecular formula C21H16ClN3O3S B10875900 N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-carboxamide

Cat. No.: B10875900
M. Wt: 425.9 g/mol
InChI Key: CFVCUXLSRHBSJY-UHFFFAOYSA-N
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Description

N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is a complex organic compound known for its significant applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a thiophene ring, an oxadiazole ring, and a chloromethylphenoxy group. It is primarily used as an insecticide and has shown effectiveness against pests resistant to other insecticides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring.

    Introduction of the Chloromethylphenoxy Group: This step involves the reaction of the oxadiazole intermediate with chloromethylphenol in the presence of a base to introduce the chloromethylphenoxy group.

    Formation of the Thiophene Ring: The final step involves the reaction of the intermediate with thiophene-2-carboxylic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of hydrazides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazides, and various substituted derivatives.

Scientific Research Applications

N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to its insecticidal properties and its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases caused by pests.

    Industry: It is used in the formulation of insecticides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of N2-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE involves the inhibition of mitochondrial complex I in the respiratory electron transport chain. This inhibition leads to the disruption of ATP production, resulting in the death of the target pests. The compound targets specific enzymes and pathways involved in energy production, making it highly effective against resistant pests.

Comparison with Similar Compounds

Similar Compounds

    Tolfenpyrad: A pyrazole insecticide with a similar mode of action.

    Spiromesifen: Another insecticide that targets mitochondrial complex I.

    Fenpyroximate: An acaricide with a similar chemical structure and mode of action.

Uniqueness

N~2~-(4-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)-2-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups, which confer high potency and selectivity. Its ability to target resistant pests makes it a valuable tool in pest management.

Properties

Molecular Formula

C21H16ClN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

N-[4-[5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H16ClN3O3S/c1-13-11-16(8-9-17(13)22)27-12-19-24-20(25-28-19)14-4-6-15(7-5-14)23-21(26)18-3-2-10-29-18/h2-11H,12H2,1H3,(H,23,26)

InChI Key

CFVCUXLSRHBSJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4)Cl

Origin of Product

United States

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